molecular formula C11H17NO2S B1418568 2-(ethanesulfonyl)-N-(propan-2-yl)aniline CAS No. 1154191-07-7

2-(ethanesulfonyl)-N-(propan-2-yl)aniline

Cat. No.: B1418568
CAS No.: 1154191-07-7
M. Wt: 227.33 g/mol
InChI Key: ROLYNLKIGJWNQC-UHFFFAOYSA-N
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Description

2-(ethanesulfonyl)-N-(propan-2-yl)aniline is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethanesulfonyl group attached to an aniline ring, with an isopropyl group substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethanesulfonyl)-N-(propan-2-yl)aniline typically involves the reaction of aniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of aniline attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(ethanesulfonyl)-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Nitroanilines, halogenated anilines.

Scientific Research Applications

2-(ethanesulfonyl)-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(ethanesulfonyl)-N-(propan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways or cellular processes, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfonyl)-N-(propan-2-yl)aniline
  • 2-(ethanesulfonyl)-N-(methyl)aniline
  • 2-(ethanesulfonyl)-N-(butan-2-yl)aniline

Uniqueness

2-(ethanesulfonyl)-N-(propan-2-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethanesulfonyl group enhances its solubility and reactivity, while the isopropyl group provides steric hindrance, affecting its interaction with molecular targets.

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

2-ethylsulfonyl-N-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-4-15(13,14)11-8-6-5-7-10(11)12-9(2)3/h5-9,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLYNLKIGJWNQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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